5-Chloroquinoline-8-carbaldehyde
Overview
Description
5-Chloroquinoline-8-carbaldehyde is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and industrial processes. The compound’s structure consists of a quinoline ring with a chloro substituent at the 5-position and an aldehyde group at the 8-position, making it a valuable intermediate in various chemical syntheses.
Mechanism of Action
Target of Action
Quinoline derivatives, a class to which 5-chloroquinoline-8-carbaldehyde belongs, are known to have a broad spectrum of bioactivity . They have been used as leads in drug development due to their potential interactions with various biological targets .
Mode of Action
It’s worth noting that quinoline derivatives have been reported to interact with their targets in various ways . For instance, chloroquine, a quinoline derivative, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, killing the parasite .
Biochemical Pathways
For example, chloroquine affects the heme pathway in malarial parasites .
Result of Action
Quinoline derivatives have been reported to exhibit a range of effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Biochemical Analysis
Biochemical Properties
5-Chloroquinoline-8-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various heterocyclic compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it can act as a substrate for aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. Additionally, this compound can form Schiff bases with primary amines, which are crucial intermediates in many biochemical pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Moreover, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and biosynthetic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, inhibiting or activating their functions. For instance, it has been shown to inhibit the activity of certain kinases, which are essential for cell signaling and regulation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing certain biochemical pathways. At high doses, it can be toxic and cause adverse effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological responses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. Additionally, this compound can influence the activity of key metabolic enzymes, altering the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The localization and accumulation of this compound can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, influencing gene expression. Additionally, its presence in the mitochondria can affect mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinoline-8-carbaldehyde typically involves the functionalization of quinoline derivatives. One common method is the Vilsmeier-Haack reaction, where quinoline is treated with phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 8-position. The chloro substituent can be introduced via electrophilic substitution using chlorine gas or other chlorinating agents .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields while minimizing the use of hazardous solvents .
Chemical Reactions Analysis
Types of Reactions: 5-Chloroquinoline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, boronic acids for Suzuki-Miyaura coupling.
Major Products Formed:
Oxidation: 5-Chloroquinoline-8-carboxylic acid.
Reduction: 5-Chloroquinoline-8-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloroquinoline-8-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of fluorescent probes and bioactive molecules for studying biological processes.
Comparison with Similar Compounds
Quinoline: The parent compound without any substituents.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8-position, used as a chelating agent.
Uniqueness: 5-Chloroquinoline-8-carbaldehyde is unique due to the presence of both a chloro substituent and an aldehyde group, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-chloroquinoline-8-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPSEQPKHWYRFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501296138 | |
Record name | 5-Chloro-8-quinolinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501296138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260794-21-5 | |
Record name | 5-Chloro-8-quinolinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260794-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-8-quinolinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501296138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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